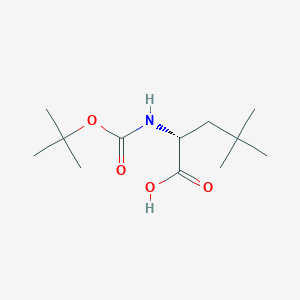

Boc-beta-t-butyl-d-alanine

Description

(R)-2-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a branched 4,4-dimethylpentanoic acid backbone. The Boc group enhances stability during synthetic processes, particularly in peptide synthesis, by preventing unwanted side reactions . Its R-configuration at the α-carbon is critical for enantioselective applications in pharmaceuticals and biochemistry. The compound is typically stored under cool, dry conditions to prevent hydrolysis of the Boc group .

Properties

IUPAC Name |

(2R)-4,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-11(2,3)7-8(9(14)15)13-10(16)17-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQVQDMFCAGQQB-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427333 | |

| Record name | Boc-D-NptGly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112695-98-4 | |

| Record name | Boc-D-NptGly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Boc-beta-t-butyl-D-alanine, also known as ®-2-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid or Boc-D-NptGly-OH, is primarily used as an intermediate in the synthesis of peptides and other amino acids

Mode of Action

As an intermediate, this compound’s primary role is in the synthesis of peptides and other amino acids. It is often used in peptide synthesis where it can be incorporated into a peptide chain and later removed through acidolysis.

Result of Action

The primary result of this compound’s action is the synthesis of peptides and other amino acids. These peptides and amino acids can then go on to have various effects at the molecular and cellular level, depending on their specific structures and properties.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the compound is stable under normal room temperature conditions. g, temperature, pH) to proceed efficiently.

Biological Activity

(R)-2-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid, commonly referred to as Boc-D-beta-t-butyl-alanine, is an amino acid derivative widely used in organic synthesis, particularly in peptide chemistry. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino functionality during chemical reactions, enhancing the compound's utility in various biological and medicinal applications.

- Molecular Formula: C12H23NO4

- Molecular Weight: 245.32 g/mol

- CAS Number: 112695-98-4

- IUPAC Name: (2R)-2,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

The primary biological activity of (R)-2-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid is attributed to its role as a building block in peptide synthesis. The Boc group protects the amino group from undesired reactions, allowing for selective functionalization and subsequent deprotection to yield active peptides or proteins. This selective protection is crucial in maintaining the integrity of the amino acid during synthetic procedures.

Biological Applications

-

Peptide Synthesis :

- Used extensively as a protected amino acid in the synthesis of various peptides and proteins.

- Facilitates the formation of peptide bonds without interfering with other functional groups.

-

Medicinal Chemistry :

- Plays a role in the development of peptide-based pharmaceuticals.

- Used in the synthesis of bioactive compounds that exhibit therapeutic properties.

-

Biological Studies :

- Employed in studies investigating enzyme-substrate interactions.

- Useful in research focused on protein folding and stability.

Table 1: Summary of Biological Activities

Case Study: Peptide Synthesis Using Boc-D-beta-t-butyl-alanine

In a study published by researchers focusing on peptide synthesis, (R)-2-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid was utilized to synthesize a series of biologically active peptides. The Boc protection allowed for selective coupling reactions with other amino acids, leading to high yields of desired peptide products. Subsequent deprotection yielded active peptides that were tested for their biological activity against specific enzyme targets.

Table 2: Comparison with Related Amino Acids

| Compound Name | Structure Features | Applications |

|---|---|---|

| (R)-2-Amino-4,4-dimethylpentanoic acid | Lacks Boc protection; more reactive | Direct use in biological assays |

| (S)-2-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid | Similar structure; different stereochemistry | Synthesis of enantiomer-specific drugs |

Scientific Research Applications

Peptide Synthesis

Overview:

The tert-butoxycarbonyl (Boc) group is widely used in peptide synthesis as a protecting group for amino acids. The use of Boc-D-Ala(tBu)-OH allows for the selective protection of the amino group while facilitating the coupling reactions essential in forming peptides.

Case Study:

In a study focused on synthesizing cyclic peptides, Boc-D-Ala(tBu)-OH was employed to protect the amino group during the formation of peptide bonds. The protected amino acid was successfully coupled with other amino acids using standard coupling reagents, demonstrating its effectiveness in generating complex peptide structures .

Drug Development

Overview:

The compound's structural features make it suitable for developing drugs targeting specific biological pathways. Its derivatives have shown promise as potential therapeutic agents due to their ability to modulate receptor activity.

Case Study:

Research highlighted the synthesis of derivatives of Boc-D-Ala(tBu)-OH that exhibited selective antagonistic activity against certain receptors involved in inflammatory responses. These derivatives were tested for their efficacy in vitro and showed significant potential as anti-inflammatory agents .

Biological Studies

Overview:

Boc-D-Ala(tBu)-OH is utilized in biological studies to investigate metabolic pathways and enzyme interactions. Its non-proteinogenic nature allows researchers to study specific biological functions without interference from natural amino acids.

Case Study:

A study on ammonia metabolism utilized Boc-D-Ala(tBu)-OH to explore its role in the urea cycle. The compound was administered to model organisms, and its effects on nitrogen metabolism were analyzed, revealing insights into its antifatigue properties and potential as a nutritional supplement .

Chemical Synthesis

Overview:

Beyond biological applications, Boc-D-Ala(tBu)-OH serves as a key intermediate in various organic syntheses. Its ability to undergo selective reactions makes it valuable for producing other complex organic compounds.

Data Table: Synthesis Conditions for Derivatives

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Coupling with Fmoc | Room temperature, DCM solvent | 85 |

| Reductive amination | NaBH₃CN in methanol at room temperature | 90 |

| Esterification | DCC activation with alcohols | 95 |

| Deprotection | TFA treatment in DCM | 99 |

Material Science

Overview:

The compound has also been explored for applications in material science, particularly in creating functionalized polymers and nanomaterials due to its unique chemical properties.

Case Study:

Research demonstrated that incorporating Boc-D-Ala(tBu)-OH into polymer matrices enhanced their mechanical properties and thermal stability. This application highlights the compound's versatility beyond traditional organic chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric and Protecting Group Variations

(S)-2-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic Acid

- Structure : The S-enantiomer shares the same backbone but differs in stereochemistry.

- Properties : Purity ≥98% (HPLC), enantiomer ≤0.5%, molecular weight 245.32 .

- Applications : Used in peptide synthesis where S-configuration is required for target specificity.

(R)-2-(((Benzyloxy)carbonyl)amino)-4,4-dimethylpentanoic Acid (B90783)

- Structure : Replaces Boc with a benzyloxycarbonyl (Cbz) group.

- Properties: CAS 201677-20-5, molecular formula C15H21NO4, purity 98% .

- Comparison: Cbz is less stable under hydrogenolysis conditions than Boc, limiting its use in catalytic environments.

Fmoc-Protected Analogues

Backbone and Substituent Modifications

MPI Series Compounds (MPI11c, MPI16c, MPI20c, etc.)

- Structural Features: MPI11c: (S)-2-((S)-2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)-4,4-dimethylpentanoic acid. Includes a Cbz group and 3-methylbutanamido side chain . MPI16c: Incorporates a tert-butoxy group (δ 75.6 in ¹³C NMR) and cyclopropane ring, enhancing steric bulk . MPI22c: Features a 2-methylpropanamido group, synthesized in 85% yield, higher than MPI11c (70%) .

- Synthesis Efficiency : Yields range from 66% (MPI22d) to 85% (MPI22c), influenced by steric hindrance and protecting group stability .

Iodophenyl Derivatives

- Example: (R)-2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid.

- Applications : Serves as a precursor for anticancer inhibitors; iodine enhances electrophilic reactivity for cross-coupling reactions .

Q & A

Q. What are the standard synthetic routes for (R)-2-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid?

The compound is synthesized via multi-step protocols involving Boc (tert-butoxycarbonyl) protection of the amino group and subsequent functionalization. A common approach starts with chiral amino acid precursors, such as (R)-configured amino acids, followed by Boc protection under anhydrous conditions (e.g., Boc₂O in THF with DMAP). The 4,4-dimethylpentanoic acid backbone is introduced via alkylation or Grignard reactions. For example, describes its use as a starting material in inhibitor synthesis, where iodophenylpropanoic acid derivatives are functionalized to generate target molecules . Reaction optimization often involves temperature control (0–25°C) and pH adjustments to preserve stereochemical integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming stereochemistry and Boc-group integrity. For instance, the tert-butyl group in the Boc moiety appears as a singlet at ~1.4 ppm in ¹H NMR. High-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) validate molecular weight and carbonyl stretching vibrations (e.g., 1680–1720 cm⁻¹ for the Boc carbonyl). highlights the use of HPLC for purity assessment, particularly for detecting diastereomeric impurities .

Q. What are the key structural features influencing its reactivity in peptide coupling?

The steric hindrance from the 4,4-dimethyl group and the Boc-protected amino group dictates its reactivity. The bulky substituents can slow down amide bond formation, necessitating activated coupling reagents like HATU or DCC. lists this compound as a building block in peptide synthesis, where its steric profile is leveraged to control conformational flexibility in drug candidates .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during synthesis?

Enantiomeric purity is ensured via chiral chromatography (e.g., using Chiralpak® columns) or asymmetric synthesis with enantioselective catalysts. notes derivatives of this compound with ≥97% enantiomeric excess (e.e.), achieved through chiral auxiliary-mediated synthesis or enzymatic resolution . Contradictions in reported yields (e.g., 70–95% in different studies) may arise from solvent polarity effects or Boc-deprotection side reactions, requiring rigorous reaction monitoring .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations are used to predict interactions with biological targets. For example, emphasizes MD simulations to study conformational stability in solvent environments, which correlates with bioavailability in drug design . Docking studies can model its binding to enzymes like proteases, guiding functional group modifications for enhanced affinity.

Q. How does this compound perform in biological activity assays?

It serves as a key intermediate in kinase and protease inhibitor development. details its role in synthesizing anticancer inhibitors (e.g., CW1–CW20 series), where the Boc group stabilizes the amino functionality during coupling to iodophenylpropanoic acid scaffolds . Biological assays often reveal contradictions in potency data due to variations in cell permeability or metabolic stability, necessitating prodrug strategies or structural analogs .

Q. What strategies mitigate solubility challenges in aqueous reaction systems?

The compound’s hydrophobicity (logP ~2.5) requires co-solvents like DMSO or acetone for aqueous reactions. recommends pH-controlled micellar systems or cyclodextrin inclusion complexes to enhance solubility during enzymatic assays .

Q. How do structural analogs of this compound compare in SAR studies?

Analogs with modified alkyl chains (e.g., 4-oxopentanoic or morpholinopropanoic acid derivatives) show varied bioactivity. lists analogs such as (R)-2-((tert-butoxycarbonyl)amino)-3-morpholinopropanoic acid (CAS 788819-12-5), which exhibit improved solubility and target engagement in kinase assays . Comparative studies highlight the critical role of the 4,4-dimethyl group in balancing steric effects and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.